

Applications of GDF15 Knockout Mouse Models in Obesity Research: Application Notes and Protocols

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Introduction

Growth Differentiation Factor 15 (GDF15), a stress-induced cytokine, has emerged as a significant regulator of energy homeostasis. Its effects are primarily mediated through its receptor, the GDNF family receptor alpha-like (GFRAL), which is expressed in the hindbrain. The GDF15-GFRAL signaling pathway plays a crucial role in regulating appetite and body weight.[1][2][3] GDF15 knockout (GDF15-/-) and GFRAL knockout (GFRAL-/-) mouse models are indispensable tools for elucidating the physiological role of this pathway and for the preclinical evaluation of therapeutic agents targeting obesity and related metabolic disorders. This document provides detailed application notes on the use of these models and standardized protocols for key experimental procedures.

Under normal physiological conditions, the GDF15-GFRAL pathway does not appear to be a primary regulator of appetite.[1] However, under conditions of metabolic stress, such as that induced by a high-fat diet (HFD), the role of endogenous GDF15 becomes more pronounced. [4][5] Studies have consistently shown that mice lacking GDF15 are more susceptible to diet-induced obesity (DIO).[4][6][7]



Phenotypic Characteristics of GDF15 and GFRAL Knockout Mice in Obesity Research

GDF15 and GFRAL knockout mice are critical for understanding the endogenous role of the GDF15 signaling pathway in energy balance. When subjected to a high-fat diet, these models exhibit a distinct and reproducible phenotype compared to their wild-type (WT) littermates.

GDF15 Knockout (GDF15-/-) Mice

GDF15⁻/- mice, when fed a high-fat diet, display a greater propensity for obesity and metabolic dysfunction.[7][8] Key phenotypic traits include:

- Increased Body Weight and Adiposity: GDF15^{-/-} mice show a significant increase in body weight and fat mass compared to WT mice on a HFD.[6][9] This difference in body weight often becomes apparent after several weeks on the diet.[6][8]
- Modest Increase in Food Intake: The increased body weight is associated with a slight but significant increase in daily food intake.[6]
- Impaired Glucose Homeostasis: These mice exhibit impaired glucose tolerance and, in some cases, elevated fasting insulin levels, suggesting a degree of insulin resistance.[4][6]
- Reduced Energy Expenditure: Some studies report lower metabolic rates and reduced locomotor activity in male GDF15⁻/⁻ mice on a HFD, contributing to their obese phenotype.
 [4][10]
- Exacerbated Hepatic Steatosis: GDF15 deficiency can lead to increased lipid accumulation in the liver.[6]

GFRAL Knockout (GFRAL⁻/⁻) Mice

GFRAL⁻/- mice are instrumental in confirming that the metabolic effects of GDF15 are mediated through its specific receptor. Their phenotype largely mirrors that of GDF15⁻/- mice in the context of diet-induced obesity and they are resistant to the anorectic effects of exogenous GDF15.[2][11][12]



- Resistance to GDF15-Induced Weight Loss: Administration of recombinant GDF15, which
 reduces food intake and body weight in WT mice, has no effect in GFRAL⁻/- mice.[2][12][13]
- Increased Susceptibility to Diet-Induced Obesity: Similar to GDF15^{-/-} mice, GFRAL^{-/-} mice gain more weight and fat mass on a HFD compared to WT controls.[9][11]
- Impaired Glucose Tolerance: GFRAL knockout has been shown to result in reduced glucose tolerance and higher insulin concentrations.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing GDF15⁻/- and GFRAL⁻/- mice in the context of high-fat diet-induced obesity.



Parameter	Genotype	Diet	Duration	Observation	Reference
Body Weight	GDF15 ⁻ /- (Male)	High-Fat Diet	>4 weeks	Significantly greater than WT	[8]
Body Weight	GDF15 ⁻ / ⁻ (Female)	Normal Chow	Adult	16% greater than WT	[9]
Body Weight	GDF15 ⁻ /- (Male)	Normal Chow	Adult	6% greater than WT	[9]
Fat Mass	GFRAL ⁻ /-	High-Fat Diet	12 weeks	32% increase compared to WT	[9][11]
Fat Mass	GFRAL ⁻ /-	High-Fat Diet	18 weeks	~35% increase in fat mass	[9][11]
Food Intake	GDF15 ⁻ / ⁻	High-Fat Diet	-	Modestly increased compared to WT	[6]
Energy Expenditure	GDF15 ⁻ / ⁻ (Male)	High-Fat Diet	-	Lower metabolic rate and locomotor activity than WT	[4]
Glucose Tolerance	GDF15 ⁻ /- (Male)	High-Fat Diet	9 weeks	Worse than WT	[10]
Insulin Levels	GDF15 ⁻ / ⁻ (Male)	High-Fat Diet	9 weeks	Higher than WT	[10]

Signaling Pathways and Experimental Workflows GDF15-GFRAL Signaling Pathway

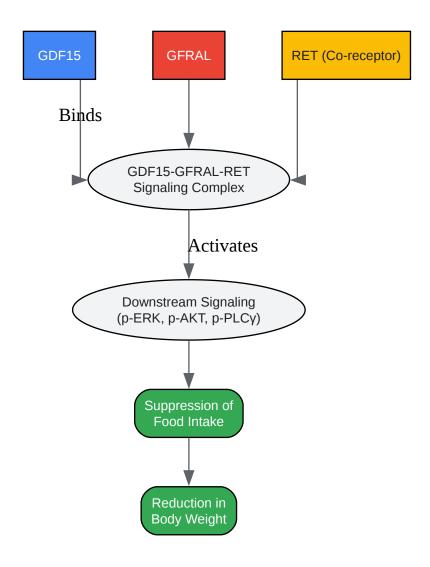


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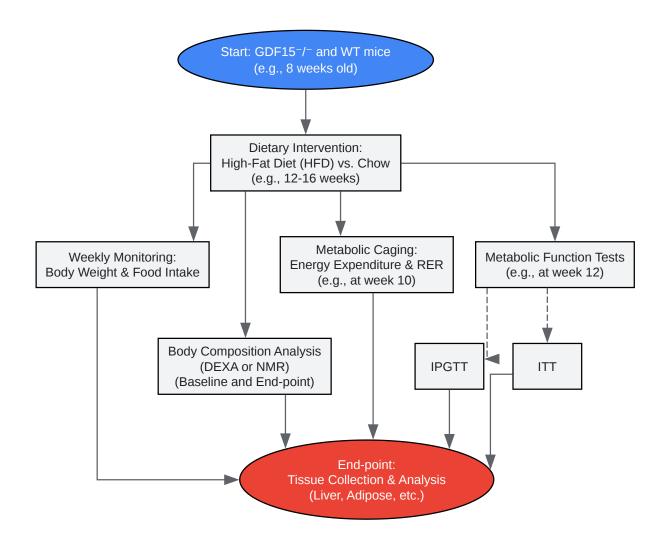
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GDF15 exerts its effects on appetite and metabolism by binding to its receptor GFRAL, which is primarily located on neurons in the area postrema and the nucleus of the solitary tract in the hindbrain.[12] This binding event requires the co-receptor RET to initiate downstream signaling. The activation of this complex leads to the phosphorylation of downstream effectors such as Akt, ERK1/2, and PLCy, ultimately resulting in a reduction in food intake.[9]









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